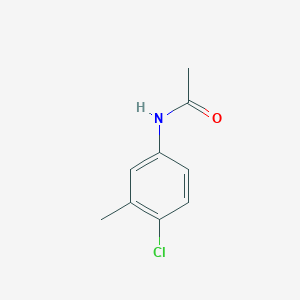
N-(4-chloro-3-methylphenyl)acetamide
Description
N-(4-Chloro-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the meta position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its modular structure, enabling functionalization at the acetamide group or the aromatic ring .
Properties
CAS No. |
56961-88-7 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
GQDALRCTGVFMGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulfur-Containing Groups: The 4-fluorophenylsulfanyl group in ’s compound introduces steric bulk, which may influence kinase inhibition . Aromatic Extensions: Naphthalene-substituted analogs (e.g., ) show improved π-π stacking interactions, relevant to materials science and ligand design.
Synthetic Strategies :
- Parent Compound : Likely synthesized via acetylation of 4-chloro-3-methylaniline, analogous to bromo-derivative methods .
- Complex Analogs : Advanced derivatives employ cross-coupling reactions (e.g., Suzuki coupling ) or Claisen-Schmidt condensations .
Pharmacological Insights: Anti-Cancer Potential: Chlorophenyl acetamides with morpholine or piperidine groups (e.g., ) show IC₅₀ values <10 μM against cancer cell lines (HCT-116, MCF-7). Cytotoxicity: Phenethyl acetamides (e.g., ) demonstrate moderate activity, suggesting that alkyl chain length and hydroxylation impact potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


